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Get Quote

Technical Support Center: Automated RNA
Synthesis
This technical support center provides troubleshooting guidance and answers to frequently

asked questions for researchers, scientists, and drug development professionals engaged in

automated RNA synthesis.

Troubleshooting Failed Sequences
Problem: Low or No Yield of Full-Length RNA Product
Low yield is a common issue in automated RNA synthesis. The expected yield is dependent on

the coupling efficiency at each step. Even a small decrease in average coupling efficiency can

dramatically reduce the yield of the full-length product, especially for longer oligonucleotides.[1]

[2]
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Potential Cause Recommended Action & Explanation

Poor Coupling Efficiency

Verify Reagent Quality: Ensure all reagents,

especially phosphoramidites and activators, are

fresh and anhydrous. Moisture is a primary

inhibitor of efficient coupling.[2] Store reagents

under appropriate conditions and use fresh

anhydrous acetonitrile for dilutions.

Optimize Coupling Time: For bulky or modified

bases, the standard coupling time may be

insufficient. Increase the coupling time to ensure

the reaction goes to completion. For RNA

synthesis, coupling times are generally longer

(up to 6 minutes) due to the steric hindrance of

the 2'-hydroxyl protecting group.[3]

Check Activator Concentration: Ensure the

activator solution is at the correct concentration

and is not degraded.

Inefficient Capping

Verify Capping Reagents: Inefficient capping of

unreacted 5'-hydroxyl groups leads to the

accumulation of deletion mutants (n-1

sequences), which can be difficult to separate

from the full-length product, thus reducing the

final purified yield.[2][4] Ensure capping

reagents (e.g., acetic anhydride and N-

methylimidazole) are active.

Depurination

Use a Milder Deblocking Agent: The standard

deblocking agent, trichloroacetic acid (TCA),

can cause depurination (loss of adenine or

guanine bases) by protonating the N7 nitrogen.

[2] Consider using a milder acid like

dichloroacetic acid (DCA) for deblocking,

especially for longer sequences.

Solid Support Issues Select Appropriate Pore Size: For long

oligonucleotides (>75 nucleotides), the growing
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chains can block the pores of standard 500 Å

controlled pore glass (CPG) supports, reducing

reagent diffusion and subsequent yield.[2][5]

Use larger pore size supports (e.g., 1000 Å or

2000 Å) for longer sequences.

Post-Synthesis Processing Losses

Optimize Deprotection: Incomplete removal of

protecting groups can lead to a lower yield of

the desired product. Ensure deprotection

reagents are fresh and that the reaction is

carried out for the recommended time and

temperature.[6]

Optimize Purification: Significant loss of product

can occur during purification.[1][6] For HPLC

purification, a high-quality initial synthesis with

fewer failure sequences will allow for a broader

collection of the main peak, improving yield.[1]

The theoretical maximum yield of a full-length oligonucleotide can be calculated using the

formula: Yield = (Average Coupling Efficiency)^(Number of Couplings).

RNA Length

(bases)

Number of

Couplings

98% Avg.

Coupling

Efficiency

99% Avg.

Coupling

Efficiency

99.5% Avg.

Coupling

Efficiency

20mer 19 ~67.3% ~82.7% ~90.9%

50mer 49 ~37.2% ~61.1% ~78.2%

100mer 99 ~13.5% ~36.9% ~60.9%

This table illustrates the critical impact of maintaining high coupling efficiency throughout the

synthesis.

Problem: Incomplete or Truncated Sequences (Presence
of n-1, n-2, etc.)
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The presence of shorter sequences alongside the full-length product is a common impurity

profile. These are often referred to as "failure sequences" or "deletion mutations".

Potential Cause Recommended Action & Explanation

Incomplete Coupling

See "Poor Coupling Efficiency" above. Any

unreacted 5'-hydroxyl groups that are not

successfully capped will be available for

coupling in the next cycle, leading to a

sequence with an internal deletion.

Ineffective Capping

Verify Capping Reagent Activity: If failure

sequences are not capped, they will continue to

elongate, resulting in a complex mixture of

truncated species that can be difficult to purify.

[2][5]

Mechanical Issues

Check Synthesizer Fluidics: Ensure there are no

blockages or leaks in the reagent delivery lines

of the automated synthesizer. Inconsistent

reagent delivery can lead to incomplete

reactions at specific cycles.

Degradation during Deprotection

Use Appropriate Deprotection Conditions: Harsh

deprotection conditions can lead to chain

cleavage, resulting in shorter fragments. This is

particularly a concern for sensitive or modified

bases.

Problem: Poor Purity / Presence of Unexpected Peaks in
Analysis (HPLC, PAGE)
Even with a good yield, the purity of the final product may be compromised by various side

reactions and contaminants.
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Potential Cause Recommended Action & Explanation

Formation of n-1 Sequences

See "Incomplete or Truncated Sequences"

above. These are often the most common

impurity.

Depurination Byproducts

Use Milder Deblocking Conditions: Abasic sites

created by depurination can lead to chain

cleavage during the final basic deprotection

step, generating a family of shorter sequences.

[2]

Protecting Group Adducts

Ensure Complete Deprotection: Incomplete

removal of base-protecting groups or the 2'-

hydroxyl protecting group (e.g., TBDMS) can

result in adducts that appear as distinct peaks in

analytical traces. Ensure fresh deprotection

reagents and optimal reaction

times/temperatures.

Phosphoramidite Quality

Use High-Purity Monomers: Impurities in the

phosphoramidite monomers can be

incorporated into the growing RNA chain,

leading to unexpected modifications.

Oxidation Issues

Ensure Fresh Oxidizer: Incomplete oxidation of

the phosphite triester to the more stable

phosphate triester can lead to side reactions

and chain cleavage. Ensure the oxidizing

solution is active and not depleted.

Contamination

Maintain a Clean System: Contaminants in

solvents, reagents, or from the synthesizer itself

can lead to a variety of impurities. Regularly

clean and maintain the synthesizer.[7]

Troubleshooting Workflow Diagram
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Caption: A logical workflow for troubleshooting common RNA synthesis failures.

FAQs (Frequently Asked Questions)
Q1: What is a reasonable coupling efficiency to expect from an automated RNA synthesizer?

A1: While many factors can influence this, a well-maintained synthesizer with high-quality,

anhydrous reagents should achieve an average coupling efficiency of 99% or greater.[1] It is

critical to monitor this, as even a 1% drop in efficiency (from 99% to 98%) can cut the

theoretical yield of a 70mer RNA in half.[1]
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Q2: How can I check the quality of my synthesized RNA? A2: A combination of analytical

techniques is recommended. High-Performance Liquid Chromatography (HPLC) can assess

purity and quantify impurities like n-1 sequences.[8][9] Denaturing Polyacrylamide Gel

Electrophoresis (PAGE) provides information on the integrity and size of the RNA product.[10]

[11] Mass Spectrometry (e.g., MALDI-TOF) is used to confirm the molecular weight and,

therefore, the identity of the full-length product.[12][13]

Q3: My final product looks degraded on a gel. What is the most likely cause? A3: RNA

degradation is most often caused by RNase contamination.[14] Ensure you are using RNase-

free water, reagents, and labware throughout the entire process, from synthesis to final

purification and storage.[15] Degradation can also occur during sample handling if proper cold

chain procedures are not followed. Always work on ice when possible.[15]

Q4: Why are there sequences longer than my target sequence in the final product? A4: This is

less common but can occur if the capping step fails and the 5'-DMT protecting group is

prematurely removed from a capped failure sequence, allowing it to be extended in a

subsequent cycle (n+1, n+2, etc.). It can also be an issue in in-vitro transcription if the DNA

template is not properly linearized.[14]

Q5: What is the purpose of the capping step in solid-phase synthesis? A5: The capping step is

crucial for ensuring the purity of the final product. It involves acetylating any 5'-hydroxyl groups

that failed to react during the coupling step.[5] This prevents these "failure sequences" from

elongating in subsequent cycles. Without effective capping, the final product would be a very

complex mixture of different length oligonucleotides, making purification extremely difficult.[2][4]

Key Experimental Protocols
Protocol 1: Denaturing Polyacrylamide Gel
Electrophoresis (PAGE) for RNA Analysis
This method is used to assess the size and integrity of the synthesized RNA. The presence of

urea and heat denatures the RNA, allowing it to migrate through the gel based primarily on its

size.[10][11]

Materials:

Acrylamide/Bis-acrylamide solution (e.g., 19:1)
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Urea

10x TBE Buffer (Tris/Borate/EDTA)

Ammonium persulfate (APS), 10% solution

N,N,N',N'-Tetramethylethylenediamine (TEMED)

RNA Loading Dye (2X), containing formamide, EDTA, and tracking dyes (e.g., Bromophenol

Blue, Xylene Cyanol)[16]

Synthesized RNA sample

RNA size markers

Procedure:

Gel Preparation:

Thoroughly clean glass plates and spacers with an RNase decontamination solution.[17]

Prepare the desired percentage polyacrylamide gel solution containing 7-8 M urea in 1x

TBE. For a 10% gel, for example, mix appropriate volumes of acrylamide solution, urea,

10x TBE, and RNase-free water.[17]

Warm the solution gently (e.g., 37°C) to dissolve the urea completely, then cool to room

temperature.[17]

Add fresh 10% APS and TEMED to initiate polymerization. Immediately pour the solution

between the assembled glass plates, insert the comb, and allow it to polymerize

completely (at least 1 hour).

Sample Preparation:

Resuspend the purified, dried RNA pellet in an appropriate volume of 1x RNA Loading

Dye.
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Heat the samples at 65-70°C for 5-10 minutes to denature the RNA.[16] Immediately place

on ice to prevent renaturation.[10]

Electrophoresis:

Assemble the gel apparatus and fill the upper and lower buffer chambers with 1x TBE

buffer.

Pre-run the gel for 30-60 minutes at a constant power to heat the gel to its running

temperature (typically 45-55°C).[10]

Flush the wells with running buffer to remove urea that may have leached out.

Load the denatured RNA samples and size markers into the wells.

Run the gel at a constant power until the tracking dye has migrated to the desired position.

Visualization:

Carefully disassemble the plates.

Stain the gel using a fluorescent dye suitable for nucleic acids (e.g., SYBR Gold or

Ethidium Bromide).

Visualize the RNA bands using an appropriate gel imaging system. The full-length product

should appear as a sharp, single band. Degradation will appear as a smear at lower

molecular weights.[11]

Protocol 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
for RNA Purity Analysis
IP-RP-HPLC is a high-resolution technique used to separate the full-length RNA product from

shorter failure sequences and other impurities.[18]

Materials:

HPLC system with a UV detector
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Reversed-phase HPLC column suitable for oligonucleotides (e.g., C18)

Mobile Phase A: Aqueous buffer containing an ion-pairing agent (e.g., 0.1 M

Triethylammonium Acetate (TEAA), pH 7.0)

Mobile Phase B: Acetonitrile or other organic solvent mixed with Mobile Phase A

Purified RNA sample dissolved in RNase-free water

Procedure:

System Preparation:

Equilibrate the HPLC column with the starting mobile phase conditions (a high percentage

of Buffer A).

Ensure the system is free of leaks and the baseline is stable.

Sample Preparation:

Dissolve the RNA sample in RNase-free water or Mobile Phase A to a known

concentration (e.g., 1 OD/100 µL).

Chromatography:

Inject the sample onto the column.

Run a linear gradient of increasing Mobile Phase B. The negatively charged RNA

backbone interacts with the positively charged ion-pairing agent, allowing it to be retained

on the hydrophobic stationary phase. Elution occurs as the concentration of the organic

solvent (Mobile Phase B) increases.

Set the UV detector to monitor absorbance at 260 nm.

For improved resolution of structured RNAs, the analysis can be performed at an elevated

temperature (e.g., 60-75°C) to denature the RNA.[8][18]

Data Analysis:
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The full-length product is typically the last major peak to elute.

Shorter sequences (n-1, n-2) and other more hydrophilic impurities will elute earlier.

Integrate the peak areas to determine the purity of the sample as a percentage of the total

absorbing material.

Protocol 3: MALDI-TOF Mass Spectrometry for RNA
Identity Confirmation
This technique provides a precise molecular weight of the synthesized RNA, confirming that the

full-length product was successfully made.[12]

Materials:

MALDI-TOF Mass Spectrometer

MALDI target plate

Matrix solution (e.g., 3-Hydroxypicolinic acid, HPA)[13]

Purified and desalted RNA sample

Calibration standards

Procedure:

Sample Preparation:

The RNA sample must be thoroughly desalted prior to analysis, as salt adducts can

complicate the mass spectrum.[19]

Mix a small amount of the RNA sample (typically <1 µL) with the matrix solution directly on

the MALDI target plate.

Crystallization:
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Allow the sample-matrix mixture to air-dry completely. This co-crystallization process

embeds the analyte (RNA) within the matrix crystals.

Mass Analysis:

Insert the target plate into the mass spectrometer.

Calibrate the instrument using standards of known molecular weights that bracket the

expected mass of the RNA.

A laser is fired at the sample spot. The matrix absorbs the laser energy and transfers it to

the RNA molecules, causing them to desorb and ionize.

The ionized molecules are accelerated into a time-of-flight (TOF) tube. The time it takes

for an ion to reach the detector is proportional to its mass-to-charge ratio.

Data Analysis:

The resulting spectrum will show a peak corresponding to the molecular weight of the

RNA.

Compare the experimentally observed mass to the calculated theoretical mass of the

target sequence. A close match confirms the identity of the product.[20]

Chemical Synthesis Cycle Diagram
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Single Nucleotide Addition Cycle
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Caption: The four main steps of a single cycle in solid-phase RNA synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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